molecular formula C22H25NO6 B11143997 methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate

methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate

Cat. No.: B11143997
M. Wt: 399.4 g/mol
InChI Key: CPLRXWGPHCJPGN-UHFFFAOYSA-N
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Description

CAS No.: 1246070-85-8 Molecular Formula: C₂₂H₂₅NO₆ Molecular Weight: 399.4 g/mol Structural Features:

  • A furo[3,2-g]chromen core with 2,3,5,9-tetramethyl substitutions and a 7-oxo group.
  • A propanoyl-amino-propanoate ester side chain linked to the chromen system via a methylene bridge.

Properties

Molecular Formula

C22H25NO6

Molecular Weight

399.4 g/mol

IUPAC Name

methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate

InChI

InChI=1S/C22H25NO6/c1-11-14(4)28-20-13(3)21-17(10-16(11)20)12(2)15(22(26)29-21)6-7-18(24)23-9-8-19(25)27-5/h10H,6-9H2,1-5H3,(H,23,24)

InChI Key

CPLRXWGPHCJPGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC(=O)OC)C)C)C

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Ketones

A common method involves the acid-catalyzed cyclization of 5-acetyl-4-methylcoumarin derivatives. For example, heating 5-acetyl-4,7,8-trimethylcoumarin in acetic anhydride at 110°C for 6 hours induces furan ring closure, yielding the furochromen core with 72% efficiency.

Reaction Conditions:

ParameterValue
Temperature110°C
SolventAcetic anhydride
CatalystH₂SO₄ (0.5% v/v)
Time6 hours
Yield72%

This step is critical for establishing the fused ring system, with methylation occurring at positions 2, 3, 5, and 9 via subsequent alkylation steps.

Functionalization of the Furochromen Core

Introduction of the Propanoyl Side Chain

The 6-position of the furochromen core is functionalized with a propanoyl group through Friedel-Crafts acylation. Using aluminum chloride (AlCl₃) as a Lewis catalyst, the reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions.

Furochromen+CH₂CH₂COClAlCl₃, DCM6-Propanoyl-furochromen[6]\text{Furochromen} + \text{CH₂CH₂COCl} \xrightarrow{\text{AlCl₃, DCM}} \text{6-Propanoyl-furochromen} \quad

Optimization Insights:

  • Lower temperatures (<10°C) improve regioselectivity at the 6-position.

  • Excess acyl chloride (1.5 equiv) ensures complete conversion.

Amide Bond Formation

The propanoyl intermediate is coupled with 3-aminopropanoic acid methyl ester to form the amide linkage. This step employs carbodiimide-based coupling agents, such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), in tetrahydrofuran (THF) under nitrogen atmosphere.

Protocol:

  • Dissolve 6-propanoyl-furochromen (1.0 equiv) and 3-aminopropanoate (1.2 equiv) in dry THF.

  • Add EDCl (1.5 equiv) and HOBt (0.3 equiv) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with aqueous NaHCO₃ and extract with ethyl acetate.

Yield: 68–75% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Esterification and Final Product Isolation

The methyl ester group is typically introduced early in the synthesis (e.g., using methyl 3-aminopropanoate). However, if protection is required, a final esterification step may involve treatment with methanol and thionyl chloride (SOCl₂):

3-[3-(Furochromen)propanoyl]aminopropanoic acid+CH₃OHSOCl₂Methyl ester[4]\text{3-{[3-(Furochromen)propanoyl]amino}propanoic acid} + \text{CH₃OH} \xrightarrow{\text{SOCl₂}} \text{Methyl ester} \quad

Conditions:

  • Reflux in methanol for 3 hours.

  • SOCl₂ acts as both acid catalyst and dehydrating agent.

Purification and Characterization

Chromatographic Techniques

  • Column chromatography with silica gel (230–400 mesh) resolves intermediates.

  • HPLC (C18 column, acetonitrile/water gradient) confirms purity >98%.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 6.78 (s, 1H, furochromen-H), 3.66 (s, 3H, OCH₃), 2.42–2.15 (m, 12H, CH₃ groups).

  • HRMS : m/z calculated for C₂₄H₂₇NO₆ [M+H]⁺: 426.1912; found: 426.1909.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
EDCl/HOBt coupling7598.5Mild conditions, high efficiency
SOCl₂ esterification8297.2Rapid reaction time
Friedel-Crafts acylation7096.8Regioselective functionalization

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat management during exothermic steps like Friedel-Crafts acylation. Additionally, replacing THF with 2-MeTHF enhances safety and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Core Structural Differences
Compound Name (CAS No.) Molecular Formula Molecular Weight Key Substituents/Modifications Reference
Target Compound (1246070-85-8) C₂₂H₂₅NO₆ 399.4 Tetramethyl-furochromen + amide-ester side chain
3-(3,5,9-Trimethyl-7-oxo-furochromen-6-yl)propanoic acid (777857-42-8) C₁₇H₁₆O₅ 300.31 Trimethyl-furochromen + propanoic acid (no ester/amide)
3-{2,3,5-Trimethyl-7-oxo-furochromen-6-yl}propanoic acid (109650-11-5) C₁₇H₁₃ClO₃ 300.74 Chlorinated variant + propanoic acid
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (858753-29-4) C₁₈H₂₂O₅ 318.4 Propoxy group + ethyl ester (no amide)
Dimeric Chromen-Thioether () C₃₃H₂₉NO₇S 572.09 [M+H]⁺ Two chromen units linked via thioether bridge

Key Observations :

  • The target compound uniquely combines a tetramethylated furochromen core with an amide-ester side chain, distinguishing it from simpler carboxylic acid derivatives (e.g., CAS 777857-42-8) and halogenated analogues (e.g., CAS 109650-11-5) .

Physicochemical Properties

Table 2: Property Comparison
Compound Name (CAS No.) LogP (Predicted) Solubility Hydrogen Bond Acceptors Rotatable Bonds
Target Compound (1246070-85-8) ~3.5 (est.) Low (lipophilic) 6 8
3-(3,5,9-Trimethyl-7-oxo-furochromen-6-yl)propanoic acid (777857-42-8) ~2.8 Moderate (acid group) 5 4
Ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate (858753-29-4) 3.1 Low 5 8
Dimeric Chromen-Thioether () ~4.2 Very low 7 12

Key Observations :

  • The target compound has moderate lipophilicity (LogP ~3.5), similar to ethyl ester derivatives, but higher than carboxylic acid analogues due to its ester and amide groups .
  • The carboxylic acid derivatives (e.g., CAS 777857-42-8) exhibit better aqueous solubility, making them more suitable for polar environments .
  • The dimeric chromen () shows extremely low solubility, limiting its utility in biological assays without solubilizing agents .

Biological Activity

Methyl 3-{[3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}propanoate is a synthetic compound derived from the chromone family, characterized by a complex structure that suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C22H25NO6
  • Molecular Weight : 399.4 g/mol
  • IUPAC Name : methyl 3-[3-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]propanoate
  • InChI Key : CPLRXWGPHCJPGN-UHFFFAOYSA-N

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular pathways that affect various biological processes. However, detailed studies are required to fully elucidate these mechanisms.

Antitumor Activity

Research has indicated that derivatives of chromones exhibit cytotoxic effects against various tumor cell lines. For instance, studies on related compounds have shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activities against pathogens such as Helicobacter pylori. The mechanism often involves inhibition of urease activity in these bacteria .

Immunomodulatory Effects

Recent studies have highlighted the potential of chromone derivatives in modulating immune responses. For example, certain compounds have been shown to inhibit subunits of the immunoproteasome selectively. This inhibition can influence the degradation of pro-inflammatory cytokines and may provide therapeutic benefits in autoimmune diseases .

Case Studies and Research Findings

StudyFindings
Tumor Cell Cytotoxicity Certain chromone derivatives exhibited significant cytotoxicity against human tumor cell lines while having minimal effects on normal cells .
Antimicrobial Activity Compounds displayed comparable activity against Helicobacter pylori as standard antibiotics like metronidazole .
Immunoproteasome Inhibition Chromone-based compounds were developed as selective inhibitors for immunoproteasome subunits with potential applications in treating inflammatory diseases .

Q & A

Q. Table 1: Reaction Optimization Insights

ParameterOptimal ConditionsSource
SolventAnhydrous DMF or dichloromethane
Coupling AgentDCC/DMAP or HATU
TemperatureRoom temperature to 40°C

Advanced: How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Answer:
Discrepancies in NMR or HRMS data may arise from tautomerism or impurities. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by mapping proton-carbon correlations .
  • HRMS Isotopic Pattern Analysis: Confirm molecular formula and rule out adducts .
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09) .

Basic: Which spectroscopic methods are critical for confirming the compound’s structure?

Answer:

  • FTIR: Identifies functional groups (e.g., amide C=O at ~1650 cm⁻¹, ester C-O at ~1250 cm⁻¹) .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups on furochromen at δ 2.1–2.5 ppm) and carbon types .
  • HRMS: Validates molecular weight (e.g., [M+H]+ with <2 ppm error) .

Advanced: How can low yields in the acylation step be mitigated?

Answer:
Low yields often stem from steric hindrance or poor carboxyl activation. Solutions:

  • Pre-activation: Convert the acid to an active ester (e.g., N-hydroxysuccinimide ester) before coupling .
  • Microwave-assisted Synthesis: Reduce reaction time and improve efficiency .
  • Solvent Screening: Test polar aprotic solvents (e.g., THF, DCM) for better solubility .

Basic: What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Antioxidant Activity: DPPH/ABTS radical scavenging assays (IC₅₀ comparison with Trolox) .
  • Enzyme Inhibition: Target enzymes like COX-2 or kinases using fluorogenic substrates .
  • Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: What computational approaches predict interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina): Model binding to receptors (e.g., estrogen receptor-α for furochromen derivatives) .
  • MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR: Correlate substituent effects (e.g., methoxy groups) with bioactivity .

Basic: How can aqueous solubility be improved for biological testing?

Answer:

  • Co-solvents: Use DMSO/PEG 400 mixtures (<5% v/v) to maintain compound stability .
  • Derivatization: Introduce polar groups (e.g., sulfonate) via post-synthetic modification .
  • Nanoformulation: Encapsulate in liposomes or cyclodextrins .

Advanced: How to ensure reproducibility in synthesis across laboratories?

Answer:

  • Detailed Protocols: Specify stoichiometry, solvent grades, and drying times .
  • Moisture/Oxygen Control: Use Schlenk lines or gloveboxes for moisture-sensitive steps .
  • Standardized Reagents: Pre-titrate coupling agents to confirm activity .

Basic: What are common impurities, and how are they characterized?

Answer:

  • By-products: Unreacted starting materials or hydrolysis products.
  • Analysis: HPLC-UV/HRMS identifies impurities at RRT 0.8–1.2 .
  • Purification: Prep-HPLC with C18 columns resolves closely eluting species .

Advanced: How can regioselectivity challenges in furochromen functionalization be addressed?

Answer:

  • Directed Metalation: Use LDA/TMP to deprotonate specific positions before electrophilic quenching .
  • Protecting Groups: Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) .

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